4'-Methyl-4-nitrostilbene

Description

Contextual Background of Stilbene (B7821643) Derivatives in Advanced Materials Science

Stilbene and its derivatives, a class of compounds built upon the 1,2-diphenylethylene framework, are of significant interest in the field of materials science. Their unique molecular structure, featuring two phenyl rings connected by a double bond, gives rise to a range of valuable photophysical and photochemical properties. These characteristics, including fluorescence, phosphorescence, and photochromism, have led to their use in a variety of applications. researchgate.net Stilbenes are utilized as dyes, optical brighteners for paper and textiles, and as active components in organic light-emitting diodes (OLEDs) and dye lasers. researchgate.netchemrxiv.org The versatility of the stilbene scaffold allows for the tuning of its properties through the introduction of various functional groups, making it a foundational component in the development of advanced optical and electronic materials. researchgate.netwiley-vch.de

Significance of Donor-Acceptor Architectures in Organic Chromophores for Advanced Materials

The incorporation of electron-donating (donor) and electron-accepting (acceptor) groups into a conjugated π-system, known as a donor-acceptor or "push-pull" architecture, is a powerful strategy for designing organic chromophores with tailored properties. nih.govtandfonline.com This design leads to a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. tandfonline.commdpi.com This ICT character is crucial for applications in nonlinear optics (NLO), where materials can alter the properties of light, such as frequency doubling. aip.orgsphinxsai.com Donor-acceptor stilbenes, in particular, have been extensively studied for their large second-order NLO responses. aip.orgmdpi.comoptica.org The efficiency of these materials is directly related to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. chemrxiv.orgmdpi.com Furthermore, the push-pull structure can enhance fluorescence and lead to solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. chemrxiv.orgresearchgate.netbiomedgrid.com This sensitivity makes them useful as probes for their local environment. researchgate.net

Rationale for Academic Investigation of 4'-Methyl-4-nitrostilbene as a Model Push-Pull System

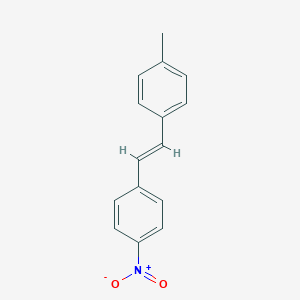

This compound serves as an important model compound for studying the fundamental principles of donor-acceptor systems. It features a methyl group (-CH3) as a moderate electron donor and a nitro group (-NO2) as a strong electron acceptor, attached to opposite ends of the stilbene backbone. This arrangement creates a distinct "push-pull" electronic structure. The relative simplicity of this compound allows for detailed investigations into the effects of the donor-acceptor substitution on the molecule's electronic structure, photophysical properties, and NLO behavior. mdpi.comacs.org By studying this and related compounds, researchers can gain a deeper understanding of structure-property relationships in push-pull chromophores, which is essential for the rational design of new and more efficient materials for applications in photonics and electronics. mdpi.commdpi.com The investigation of its photophysical properties, such as fluorescence and photoisomerization, in various solvents provides insights into the competing relaxation pathways of the excited state. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17)18/h2-11H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLCQJBQYBLHV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030943 | |

| Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24325-70-0, 7560-35-2 | |

| Record name | 1-Methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24325-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024325700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC338462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Modifications of Nitrostilbene Derivatives

Established Synthetic Pathways for Nitrostilbenes

The formation of the central carbon-carbon double bond that characterizes the stilbene (B7821643) structure is the critical step in its synthesis. This is typically accomplished using powerful olefination reactions, with starting materials that already contain the required nitro and methyl groups.

Several classical methods are employed to form the C=C double bond of the stilbene core. wiley-vch.de Among the most prominent are the Wittig, Heck, and Stille reactions, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereoselectivity.

The Wittig Reaction is a widely used method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. wiley-vch.denih.gov For the synthesis of 4'-Methyl-4-nitrostilbene, this would typically involve the reaction of 4-methylbenzaldehyde (B123495) with the ylide generated from 4-nitrobenzyltriphenylphosphonium bromide, or conversely, the reaction of 4-nitrobenzaldehyde (B150856) with the ylide from 4-methylbenzyltriphenylphosphonium bromide. acs.orgtandfonline.com The reaction is known for its versatility and is not sensitive to atmospheric oxygen. wiley-vch.de A modified version, the Horner-Wadsworth-Emmons (HWE) reaction, uses phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides and often favor the formation of the (E)-alkene. wiley-vch.deresearchgate.net

The Heck Reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. wiley-vch.de This method is one of the most efficient for constructing C-C bonds. scielo.br For nitrostilbene synthesis, this could involve coupling 4-iodonitrobenzene with 4-methylstyrene, or 4-bromomethylbenzene with 4-nitrostyrene, in the presence of a palladium catalyst and a base. scielo.brsemanticscholar.org The catalyst system, typically composed of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, is crucial for the reaction's efficiency and selectivity. scielo.br

The Stille Reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wiley-vch.dewikipedia.org This reaction is valued for the stability of the organostannane reagents to air and moisture and its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The synthesis of a nitrostilbene derivative via the Stille reaction would involve coupling a stannane, such as (4-methylphenyl)trimethylstannane, with a halide like 1-bromo-4-nitrobenzene. nih.gov The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnumberanalytics.com

| Reaction | Key Reactants | Catalyst/Reagent | General Advantages | Reference |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde + Phosphonium Ylide | Base (e.g., NaH, BuLi, NaOMe) | Versatile, well-established, tolerant of many functional groups. | wiley-vch.denih.gov |

| Heck Reaction | Alkene + Aryl Halide/Triflate | Palladium Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N, K₂CO₃) | High efficiency for C-C bond formation, good stereocontrol. | wiley-vch.descielo.br |

| Stille Reaction | Organostannane + Aryl Halide/Triflate | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Stable reagents, high functional group tolerance, mild conditions. | wikipedia.orgorganic-chemistry.orgnih.gov |

The nitro and methyl functional groups are typically introduced by using appropriately substituted starting materials rather than by modifying the stilbene core after its formation.

The primary method for synthesizing nitroaromatic compounds is nitration , which involves an electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid. nih.gov This allows for the production of key precursors like 4-nitrotoluene (B166481) or 4-nitrobenzaldehyde. nih.govgoogle.com For example, a common route to 4-nitrostilbenes involves the condensation of 4-nitrotoluene with an aromatic aldehyde. google.comresearchgate.net The electron-withdrawing nitro group activates the protons of the adjacent methyl group, facilitating the formation of a carbanion by a base, which then attacks the aldehyde's carbonyl group. wiley-vch.de

Similarly, the methyl group is incorporated by selecting a starting material that already contains it, such as p-tolualdehyde (4-methylbenzaldehyde) or a 4-methylbenzyl derivative. For instance, in a Wittig synthesis of this compound, one could react 4-nitrobenzaldehyde with the phosphonium ylide derived from 4-methylbenzyl bromide. nih.gov This "convergent" approach, where substituted fragments are combined, is a cornerstone of stilbene synthesis. wiley-vch.de

Olefination Reactions for Stilbene Core Formation (e.g., Wittig, Heck, Stille)

Design and Synthesis of Functionalized this compound Analogues and Derivatives

The core this compound structure can be modified to produce a wide array of analogues and derivatives with tailored properties. This is often achieved by employing functionalized starting materials in the primary synthesis or by chemically modifying the product.

Research has demonstrated the synthesis of various nitrostilbene derivatives. For example, using Wittig chemistry in microreactors, a series of nitrostilbene ester compounds has been prepared. nih.gov This involved reacting methyl 4-formylbenzoate (B8722198) with 2-nitrobenzyl-triphenylphosphonium bromide, illustrating how additional functional groups like esters can be incorporated. nih.gov

Another common modification is the synthesis of Schiff base derivatives . In one study, (E)-4-(4-nitrostyryl)aniline, produced via a Heck reaction, was subsequently reacted with various aldehydes (like p-tolualdehyde) to form imine-containing nitrostilbene derivatives. semanticscholar.org Further synthetic approaches have yielded hybrid molecules combining the stilbene scaffold with other chemical moieties, such as quinoline, to explore new chemical space. nih.gov Researchers have also synthesized p-nitro-stilbene derivatives where the nature of the bridge connecting the aromatic rings is altered. researchgate.net

| Derivative Type | Synthetic Strategy | Example Precursors | Reference |

|---|---|---|---|

| Nitrostilbene Esters | Wittig Reaction | Methyl 4-formylbenzoate + Nitrobenzyl-triphenylphosphonium bromide | nih.gov |

| Schiff Base Derivatives | Heck Reaction followed by Imine Formation | (E)-4-(4-nitrostyryl)aniline + Substituted Aldehyde | semanticscholar.org |

| Nitrovinyl Stilbenes | Heck Reaction followed by reaction with Nitromethane | Stilbene intermediate + Nitromethane | nih.gov |

| Hybrid Stilbenes | Wittig Reaction | Quinoline-3-carbaldehyde + Substituted Benzyltriphenylphosphonium salt | nih.gov |

Control over Isomeric Purity and Stereochemistry in Synthesis

Stilbene exists as two geometric isomers: (E)-stilbene (trans) and (Z)-stilbene (cis). wiley-vch.de For most applications, the planar and more stable (E)-isomer is desired. Control over the stereochemical outcome of the synthesis is therefore a critical consideration. ox.ac.uk

In the Wittig reaction , the stereoselectivity is highly dependent on the nature of the phosphonium ylide. nih.gov Stabilized ylides, such as those bearing a nitro group, tend to be under thermodynamic control, which favors the formation of the more stable (E)-alkene. nih.gov In contrast, non-stabilized ylides often yield the (Z)-alkene. nih.gov Reaction conditions, including the choice of solvent and the presence of lithium salts, can also influence the E/Z ratio. nih.gov The Horner-Wadsworth-Emmons (HWE) modification is particularly noted for producing predominantly (E)-alkenes. wiley-vch.deresearchgate.net Furthermore, the (E)-isomer is often less soluble than the (Z)-isomer, which can allow for its separation and purification by precipitation or recrystallization directly from the reaction mixture. wiley-vch.de

The Heck reaction can also be highly stereoselective. The mechanism typically involves a syn-addition of the palladium-aryl group to the alkene, followed by a syn-elimination of palladium hydride, which generally leads to the (E)-product with monosubstituted alkenes. scielo.br Careful selection of the catalyst, ligands, and reaction conditions is essential to ensure high stereoselectivity. scielo.br

Similarly, the Stille reaction mechanism involves steps (oxidative addition and reductive elimination) that retain the stereochemical configuration of the reactants, allowing for predictable stereochemical outcomes. wiley-vch.de By starting with a vinylstannane of a defined geometry, that geometry is transferred to the final stilbene product.

The ability to control these reactions allows for the stereoselective synthesis of the desired (E)-4'-Methyl-4-nitrostilbene, which is crucial for subsequent research and application.

Iii. Electronic Structure and Spectroscopic Characterization of 4 Methyl 4 Nitrostilbene

Ground State Electronic Structure Analysis

The arrangement of electrons in the ground state of 4'-Methyl-4-nitrostilbene is fundamental to understanding its chemical reactivity and spectroscopic behavior.

The electronic properties of conjugated molecules like this compound are largely determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical parameter that influences the molecule's electronic absorption and emission characteristics.

In push-pull systems, the electron-donating group (methyl) raises the energy of the HOMO, while the electron-withdrawing group (nitro) lowers the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO energy gap compared to the parent stilbene (B7821643) molecule. For instance, the introduction of an amino group, a stronger donor than a methyl group, can reduce the HOMO-LUMO gap by approximately 1.2 eV compared to unsubstituted stilbene.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these energy levels. For a related compound, (Z)-4,4'-bis(3-nitro-2-benzoxazolyl)stilbene, the HOMO-LUMO energy gap in the ground state was calculated to be 3.34 eV. While specific values for this compound require dedicated calculations, the trend of a reduced energy gap due to the push-pull substituents is a well-established principle. This smaller energy gap is directly related to the lower energy required to promote an electron from the ground state to the first excited state, resulting in absorption of light at longer wavelengths.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Stilbene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Unsubstituted Stilbene | - | - | 5.3 |

| 4-Amino-4'-methylstilbene | - | - | 4.1 |

| (Z)-4,4'-bis(3-nitro-2-benzoxazolyl)stilbene | - | - | 3.34 |

Note: Data is compiled from studies on related stilbene derivatives to illustrate the effect of substituents on the HOMO-LUMO energy gap.

The "push-pull" nature of this compound, with its electron-donating methyl group and electron-withdrawing nitro group, creates a significant polarization of the electron density across the conjugated π-system even in the ground state. The methyl group increases the electron density on its attached phenyl ring, while the nitro group strongly withdraws electron density from its phenyl ring.

This charge polarization is a key feature of push-pull stilbenes. The electron density is "pushed" from the methyl-substituted ring and "pulled" towards the nitro-substituted ring, creating a permanent dipole moment in the molecule. Density functional theory (DFT) calculations on similar push-pull stilbenes have confirmed this displacement of electron density. For example, in 4-amino-4'-methylstilbene, a displacement of electron density of 0.3 Å toward the amino-substituted ring has been calculated.

In the ground state of this compound, the π-electrons are delocalized across the entire molecule, but with a higher probability of being found closer to the nitro-substituted end of the molecule. mdpi.com This inherent charge separation in the ground state is a precursor to the more dramatic charge transfer that occurs upon photoexcitation.

Molecular Orbital Characterization (HOMO-LUMO Energy Gaps)

Excited State Photophysics and Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state, initiating a series of photophysical processes that are highly sensitive to its environment.

The electronic absorption spectrum of this compound is dominated by a strong, broad absorption band in the visible region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from the HOMO to the LUMO, a transition often described as a π → π* transition. researchgate.net However, due to the push-pull nature of the molecule, this transition has significant intramolecular charge transfer (ICT) character.

Upon excitation, there is a substantial shift of electron density from the electron-donating methyl-phenyl moiety to the electron-withdrawing nitro-phenyl moiety. eie.gr This photoinduced charge separation results in a highly polarized excited state, often referred to as a planar intramolecular charge transfer (PICT) state or a locally excited (LE) state. mdpi.com The ground state possesses a neutral electronic structure with delocalized π electrons, which, upon photoexcitation, transforms into a highly polarized zwitterionic form. mdpi.com

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This compound and its analogues exhibit significant solvatochromism, particularly in their absorption spectra. This phenomenon is a direct consequence of the change in dipole moment between the ground and excited states.

The ground state of this compound is already polarized, but the excited ICT state is significantly more polar. In polar solvents, the solvent molecules will arrange themselves to stabilize the permanent dipole moment of the solute molecule. This stabilization is more pronounced for the highly polar excited state than for the less polar ground state. As a result, the energy difference between the ground and excited states decreases in more polar solvents.

This leads to a bathochromic shift (a shift to longer wavelengths or lower energies) in the absorption maximum as the solvent polarity increases. For the related compound 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS), the two-photon absorption peak shifts systematically from 834 nm in a low dielectric constant solvent to 892 nm in a highly polar solvent, which quantitatively follows the solvatochromic shift of the linear absorption spectrum. researchgate.net This indicates a significant interaction between the ground state's permanent electric dipole moment and the solvent environment. researchgate.net

Table 2: Solvatochromic Shift of the Two-Photon Absorption Peak of 4-Dimethylamino-4'-nitrostilbene (DANS)

| Solvent | Dielectric Constant | 2PA Peak Wavelength (nm) |

|---|---|---|

| Isobutyl isobutyrate | 4 | 834 researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | 48 | 892 researchgate.net |

Note: Data for the closely related DANS molecule illustrates the principle of solvatochromism.

Following excitation, the molecule can relax back to the ground state through several pathways, including fluorescence emission. The fluorescence properties of this compound are highly dependent on the solvent environment due to the ICT character of the excited state.

In nonpolar solvents, push-pull stilbenes like DANS can exhibit significant fluorescence. acs.org However, in polar solvents, the fluorescence quantum yield often decreases dramatically. acs.org This quenching of fluorescence in polar environments is attributed to the stabilization of the highly polar ICT state, which can then undergo non-radiative decay pathways, such as twisting around the central double bond or single bonds, to form non-fluorescent or weakly fluorescent twisted intramolecular charge transfer (TICT) states. mdpi.comnih.gov

For DANS, the fluorescence quantum yield is reported to be 0.53 in benzene (B151609) (a nonpolar solvent) but drops to 0.002 in dimethylformamide (a polar solvent). The Stokes shift, which is the difference in energy between the absorption and emission maxima, generally increases with solvent polarity. nih.gov This is because the polar solvent molecules have time to reorient around the highly polar excited state before fluorescence occurs, further lowering its energy.

The fluorescence emission of DANS and similar compounds can be used as a sensitive probe for the polarity of their microenvironment. researchgate.net For instance, under UV illumination, microplastics stained with DANS exhibit fluorescence emission spectra that shift from blue to red depending on the polarity of the polymer, allowing for their identification. researchgate.net

Table 3: Fluorescence Quantum Yields of 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents

| Solvent | Polarity | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Benzene | Nonpolar | 0.53 |

| Pentane | Nonpolar | 0.14 |

| Methylene (B1212753) Chloride | Polar | 0.008 |

| Dimethylformamide | Polar | 0.002 |

Note: Data for the closely related DANS molecule illustrates the strong dependence of fluorescence on solvent polarity.

Fluorescence Emission Characteristics and Pathways

Quantum Yields of Fluorescence and Non-Radiative Decay Efficiency

Photochemical Pathways and Isomerization Dynamics

The absorption of light by this compound can initiate photochemical reactions, most notably trans-cis isomerization around the central ethylenic double bond.

Trans-Cis Photoisomerization Mechanisms

The trans-cis photoisomerization of stilbene and its derivatives is a fundamental photochemical process. beilstein-journals.orgcaltech.edu Upon excitation to the S1 state, both the trans and cis isomers can rotate around the C=C double bond, a process that is often facilitated by reaching a twisted conical intersection with the ground state (S0). nih.gov For substituted stilbenes, the mechanism can be more complex, potentially involving triplet states. nih.govacs.org

In non-polar solvents, the photoisomerization of some nitro-substituted stilbenes is proposed to proceed through a mixed singlet and triplet mechanism. acs.org The excited singlet state can undergo intersystem crossing (ISC) to a triplet state, which then twists to a perpendicular geometry before decaying back to the ground state as either the trans or cis isomer. mdpi.com The efficiency of this process, the photoisomerization quantum yield (Φtc), is significant for compounds like 4-(N,N-dimethylamino)-4′-nitrostilbene (DNS) in non-polar solvents but drops dramatically in more polar environments. ntu.edu.tw

Non-Radiative Decay Channels and Excited State Deactivation

Besides isomerization, other non-radiative decay channels contribute to the deactivation of the excited state. These pathways become particularly important in polar solvents where isomerization is often suppressed.

In polar solvents, the formation of a Twisted Intramolecular Charge Transfer (TICT) state is a key non-radiative decay pathway for many push-pull molecules. nih.govntu.edu.tw This state is characterized by a perpendicular arrangement of the donor and acceptor moieties, which minimizes the overlap of their π-orbitals and leads to a highly polar electronic structure. The formation of the TICT state is often associated with the quenching of fluorescence.

For 4-(N,N-dimethylamino)-4′-nitrostilbene (DNS), a molecule analogous to this compound, the twisting of the nitro group has been proposed as a crucial step in the formation of a non-radiative state that effectively quenches fluorescence in medium to highly polar solvents. ntu.edu.tw Time-resolved spectroscopic studies and theoretical calculations on DNS and similar molecules suggest that the formation of the TICT state can occur on an ultrafast timescale, within picoseconds. mdpi.comnih.gov The twisting motion can involve different parts of the molecule, including the nitro group, the nitrophenyl group, or the amino group, and the dominant pathway can be influenced by the specific molecular structure and the solvent environment. mdpi.comnih.gov

Photochemical Processes

The introduction of a nitro group to the stilbene framework significantly influences its photochemistry, promoting the involvement of triplet states in the relaxation pathways. nih.gov For nitro-substituted stilbenes, the intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (T1 or T2) becomes a major deactivation channel. nih.govrsc.org This process is generally efficient in this class of molecules, as evidenced by the high ISC quantum yields (Φisc) observed for related compounds like 4,4'-dinitrostilbene (B1234727), which has a Φisc of 0.81 in benzene. lookchem.com

The generally accepted mechanism for photoreactivity in nonpolar solvents involves several key steps. researchgate.net Upon photoexcitation to the S1 state, the trans-isomer can undergo ISC to populate the excited trans-triplet state (³t). researchgate.net This triplet species is not the final state in the reaction coordinate but rather evolves by twisting around the central C=C double bond to form a more stable, perpendicular triplet configuration (³p). lookchem.comresearchgate.netresearchgate.net The decay of the triplet state, leading to either the cis or trans ground-state isomer, predominantly occurs via this twisted geometry. researchgate.net Laser flash photolysis studies on related 4-nitrostilbenes have been instrumental in characterizing these triplet state dynamics and estimating the equilibrium between the planar and twisted triplet states. researchgate.netacs.org

The lifetime of the triplet state is a critical parameter in understanding its reactivity. For comparison, the triplet-state lifetime for 4,4'-dinitrostilbene is reported to be 125 ns, which is substantially longer than that of trans-stilbene (B89595) itself, highlighting the influence of the nitro groups. lookchem.com The triplet pathway is a key factor in the photoisomerization of these compounds. nih.gov

Table 1: Triplet State Properties of Related Nitrostilbene Derivatives

| Compound | Triplet State Lifetime (τT) | Intersystem Crossing Quantum Yield (Φisc) | Solvent | Notes |

| 4,4'-Dinitrostilbene | 125 ns lookchem.com | 0.81 lookchem.com | Benzene | Decay occurs via a twisted perpendicular triplet state (³p*). lookchem.com |

| 4,4'-Dinitrostilbene | - | 0.69 lookchem.com | Methanol | - |

| 2,2'-Dinitrostilbene | 55 ns lookchem.com | - | Acetonitrile | Shorter lifetime compared to the 4,4'-isomer, possibly due to steric effects. lookchem.com |

| 4-Nitro-4'-methoxystilbene | - | - | Various | The triplet state decays predominantly via intersystem crossing at a twisted configuration. researchgate.net |

The relaxation of photoexcited this compound from the excited state back to the ground state is an ultrafast process governed by nonadiabatic transitions. These transitions occur at specific points on the potential energy surface known as conical intersections (CIs), where two electronic states become degenerate. nih.govnih.gov These CIs act as efficient funnels for rapid internal conversion. nih.gov

In substituted stilbenes, a complex network of CIs and ISCs dictates the photorelaxation pathways. nih.govresearchgate.netmdpi.com While detailed computational maps have been generated for more complex derivatives like 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), the fundamental principles apply to this compound as well. nih.govmdpi.com Upon excitation, the molecule can evolve on the S1 potential energy surface towards a twisted geometry where an S1/S0 conical intersection is located. nih.gov This provides a direct, singlet-state pathway for isomerization and relaxation back to the ground state (S0). nih.gov

The photoreactivity of this compound is intrinsically linked to its molecular conformation, specifically the torsional angle around the central ethylenic double bond. nih.gov The primary photochemical event is the trans ↔ cis isomerization, which necessitates a significant change in molecular geometry from a planar or near-planar ground state to a twisted transition state. nih.govresearchgate.net

Upon absorption of light, the molecule is promoted to the Franck-Condon region of the excited state potential energy surface. From here, the molecule relaxes by moving along the torsional coordinate, twisting around the C=C bond. nih.gov This twisting motion leads the molecule towards the key geometries—conical intersections and twisted intermediates on both the singlet and triplet surfaces—that govern its photophysical fate. nih.govresearchgate.net

The conformation and its dynamics are highly sensitive to the molecular environment. nih.gov For related "push-pull" stilbenes, solvent polarity has been shown to dramatically alter the preferred deactivation pathways. nih.gov In nonpolar solvents, the triplet-mediated isomerization pathway is often dominant. nih.govresearchgate.net As solvent polarity increases, the formation of intramolecular charge transfer (ICT) states can be stabilized, which may alter the energy barriers for twisting and open up different radiative and non-radiative decay channels, thereby changing the quantum yields for both fluorescence and isomerization. nih.gov

Unlike derivatives with bulky ortho substituents that can sterically hinder the twisting motion, the para-methyl group in this compound is not expected to impose significant steric constraints. lookchem.com Therefore, the molecule should be able to freely adopt the twisted conformations necessary for efficient isomerization and non-radiative decay, similar to other 4-nitrostilbene (B156276) derivatives. lookchem.com

Iv. Computational and Theoretical Investigations of 4 Methyl 4 Nitrostilbene Electronic States

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are the workhorses of modern computational chemistry for studying medium to large-sized organic molecules. innovareacademics.in These methods balance computational cost with accuracy, enabling detailed investigations into the electronic structure and properties of push-pull systems like 4'-Methyl-4-nitrostilbene. For this class of molecules, DFT is used to calculate ground-state properties, while TD-DFT is employed to explore the nature of electronic transitions and excited states. nih.govnih.gov The choice of functional, such as B3LYP or CAM-B3LYP, is critical and is often validated by comparing calculated results with experimental data. nih.gov

Geometry optimization using DFT is the first step in computationally characterizing a molecule. For the ground state of trans-stilbene (B89595) derivatives, calculations typically confirm a planar or near-planar geometry, which allows for maximum π-electron delocalization across the molecule. nih.gov Upon excitation to the S1 (first singlet excited) state, the geometry undergoes significant changes. TD-DFT optimizations often reveal that the excited state relaxes to non-planar geometries. eie.gr Studies on analogous push-pull stilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), show that this relaxation can involve twisting around the central ethylenic double bond (C=C) or torsion of the donor or acceptor groups. ntu.edu.tw For instance, investigations on a constrained DANS derivative revealed that torsion of the nitro group is a key factor in the decay processes. ntu.edu.tw This twisting leads to the formation of Twisted Intramolecular Charge Transfer (TICT) states, which are fundamental to the molecule's photophysical behavior. amazonaws.com

Table 1: Selected DFT-Calculated Structural Parameters for a Constrained DANS Analog (DNS-B3) in Different Electronic States Optimized with DFT (ground state) and TD-DFT (excited states) using the B3LYP functional and 6-31G basis set. Data pertains to a closely related, structurally constrained analog of DANS to isolate specific torsional modes.*

| Parameter | Ground State (S₀) | Planar Excited State (S₁) | Twisted Excited State (S₁-TICT) |

| Central C-C Bond Length (Å) | 1.465 | 1.425 | 1.458 |

| Ethylenic C=C Bond Length (Å) | 1.353 | 1.402 | 1.464 |

| Phenyl-NO₂ Bond Length (Å) | 1.468 | 1.422 | 1.378 |

| NO₂ Twist Dihedral Angle (°) | 11.2 | 13.0 | 89.9 |

Source: Adapted from supplementary information on computational studies of a constrained DANS derivative. amazonaws.com

TD-DFT is widely used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the emission energies from the relaxed excited state. nih.gov These calculations help assign the electronic nature of the transitions observed in experimental spectra. For push-pull molecules, the lowest energy absorption band is typically assigned to a π-π* transition with significant intramolecular charge transfer (ICT) character, moving electron density from the electron-donating methyl-phenyl group to the electron-accepting nitro-phenyl group. eie.grresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional; for DANS, the CAM-B3LYP functional has been shown to provide better agreement with experimental absorption maxima than the more common B3LYP functional. nih.gov TD-DFT can also rationalize solvatochromic shifts—the change in absorption or emission color in different solvents—by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). ntu.edu.tw

Table 2: Comparison of Experimental and Calculated Absorption Maxima (λ_max) for DANS This table illustrates the performance of different DFT functionals in predicting spectroscopic properties for a benchmark push-pull stilbene (B7821643).

| Compound | Solvent | Functional | Calculated λ_max (nm) | Experimental λ_max (nm) |

| DANS | Gas Phase | B3LYP | 400 | - |

| DANS | Gas Phase | CAM-B3LYP | 378 | - |

| DANS | Benzene (B151609) | - | - | 432 photochemcad.com |

| DANS | Dichloromethane | B3LYP | 471 | ~466 researchgate.net |

Source: Data compiled from multiple theoretical and experimental studies. nih.govresearchgate.netphotochemcad.com

A defining feature of push-pull stilbenes is the substantial change in their electronic distribution upon photoexcitation. This is quantified by the dipole moment, which increases dramatically from the ground state (μ_g) to the excited state (μ_e). acs.org The ground state has a moderate dipole moment, but upon excitation to the Franck-Condon state and subsequent relaxation to the ICT state, there is a massive separation of charge, leading to a very large excited-state dipole moment. eie.gr DFT and TD-DFT calculations are instrumental in quantifying these dipole moments and visualizing the charge redistribution. ntu.edu.tw The electron density difference plots, which compare the electron density of the excited state to the ground state, clearly show a flow of charge from the donor (methyl-phenyl) side to the acceptor (nitro) side. eie.gr This pronounced ICT character is responsible for the molecule's strong nonlinear optical (NLO) properties and its sensitivity to the solvent environment. acs.org

Prediction and Interpretation of Spectroscopic Properties (Absorption, Emission)

Ab Initio Methods for Elucidating Photorelaxation Pathways

While TD-DFT is excellent for describing vertical excitations and relaxed excited states, more sophisticated ab initio methods are often required to accurately map the complex potential energy surfaces and identify the pathways for radiationless deactivation. For molecules like DANS, multi-reference methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (MS-NEVPT2) have been used to reveal the intricate photorelaxation pathways following S1 excitation. nih.govnih.govresearchgate.net These high-level calculations can locate critical points on the potential energy surface, such as conical intersections (CIs) and intersystem crossings (ISCs), which are funnels for ultrafast internal conversion to the ground state or crossing to the triplet manifold. nih.govnih.gov Studies on DANS have shown that after excitation, the molecule can decay through a network of competing nonadiabatic pathways, including CIs that facilitate trans-to-cis isomerization and ISCs that may open up triplet-state decay channels. nih.govresearchgate.net

Computational Approaches for Structure-Property Relationship Modeling

Computational methods are key to establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov These models use calculated molecular descriptors to predict a molecule's properties or biological activity. For nitroaromatic compounds, QSAR models have been developed to predict properties like mutagenicity. innovareacademics.in In this approach, descriptors derived from DFT calculations—such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular shape, and electrostatic potential surfaces—are correlated with the observed property using statistical methods. innovareacademics.in Such models can be used as predictive tools to screen new designs and prioritize synthesis efforts, for example, to develop safer nitroaromatic compounds or to optimize molecules for nonlinear optical applications. innovareacademics.in

V. Advanced Characterization Techniques for Nitrostilbene Compounds

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships in nitrostilbene compounds.

Investigation of Polymorphism and Crystal Packing Effects on Optical Properties

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a significant phenomenon in nitrostilbene derivatives. rsc.orgrsc.org These different polymorphic forms can exhibit varied physical properties, including their nonlinear optical (NLO) activity. rsc.org The crystal packing, or the arrangement of molecules in the crystal lattice, plays a crucial role in determining these properties. rsc.orgacs.org

For instance, studies on related nitrostilbene compounds have shown that both centrosymmetric and non-centrosymmetric space groups can arise from different crystallization conditions. rsc.org Non-centrosymmetric packing is a prerequisite for second-harmonic generation (SHG), a key NLO property. rsc.org The twisting of the aromatic rings within the molecule, as quantified by the dihedral angle between them, is influenced by the crystal packing. rsc.org In some polymorphs, molecules are nearly planar, while in others, they exhibit significant twisting. rsc.org These conformational differences directly impact the intermolecular interactions, such as π–π stacking, which can enhance NLO activity. rsc.org The distances between the centroids of the phenyl rings are a key parameter in evaluating the strength of these interactions. rsc.org

The formation of different polymorphs can be influenced by the solvent used for crystallization. Although in some cases, like with (trans)-4-chloro-4′-nitrostilbene, no new polymorphs were observed despite using various solvents, the crystallization solvent can still affect other structural aspects. rsc.org

Table 1: Crystallographic Data for a Related Nitrostilbene Compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Crystal System | Orthorhombic |

| a | 10.0839 (3) Å |

| b | 7.6849 (2) Å |

| c | 28.1176 (8) Å |

| V | 2178.94 (11) ų |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature | 123 (2) K |

This data is for 4-nitrostilbene (B156276), a closely related compound, and is provided for illustrative purposes. nih.gov

Analysis of Orientational Disorder in Crystalline Forms

Orientational disorder, where molecules adopt multiple orientations within the crystal lattice, is another important structural feature observed in nitrostilbene compounds. rsc.orgrsc.org This disorder can have a significant impact on the bulk properties of the material.

In the case of (trans)-4-chloro-4′-nitrostilbene, detailed X-ray diffraction studies revealed deviations from a perfect 50:50 head-to-tail orientational disorder. rsc.orgresearchgate.net This slight imbalance leads to a deviation from a perfectly centrosymmetric average structure, which can give rise to properties like SHG. The degree of this disorder was found to have a weak correlation with the polarity of the solvent used for crystallization. rsc.org Further analysis has shown that such crystals can be composed of sectors with different polar properties, which are responsible for the observed NLO effects. researchgate.net The analysis of weak superstructure reflections can indicate a doubling of the unit cell and the presence of multiple disordered sites with varying population imbalances. researchgate.net

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopic techniques are powerful tools for investigating the dynamic processes that occur in molecules after they absorb light. These methods can track the flow of energy and the structural changes that happen on incredibly short timescales, from femtoseconds to nanoseconds.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to study ultrafast events like internal conversion and intersystem crossing. dmphotonics.comrsc.org In a typical fs-TA experiment, a short "pump" pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes. dmphotonics.com

Studies on related nitrostilbene derivatives, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DNS), have utilized fs-TA to unravel their complex photorelaxation pathways. nih.gov Upon excitation, these molecules can undergo intramolecular charge transfer (ICT), leading to the formation of a locally-excited (LE) state and a charge-transferred (CT) state. nih.gov The transition between these states can occur on the femtosecond timescale. nih.gov For example, in DNS, an ultrafast internal conversion between the LE and CT states has been observed with a time constant of 440 fs. nih.gov The transient absorption spectra of these states are distinct, allowing for their kinetic resolution. nih.gov The dynamics are also highly dependent on the solvent polarity. rsc.org

Picosecond to Nanosecond Time-Resolved Fluorescence Measurements

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. mdpi.com This technique provides information about the lifetime of the excited state and the various radiative and non-radiative processes that lead to its decay. mdpi.com The fluorescence lifetime is an absolute measurement that can be used to probe the molecule's microenvironment, including changes in polarity and viscosity. mdpi.com

For push-pull stilbenes, time-resolved fluorescence is crucial for understanding the dynamics of the emissive state. rsc.org The fluorescence quantum yield and lifetime can be strongly influenced by the solvent polarity. In some nitrostilbenes, the excited-state lifetime can decrease dramatically with increasing solvent polarity. rsc.org This is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in more polar environments, which provides an efficient non-radiative decay pathway.

Ensemble Spectroscopic Techniques for Electronic and Vibrational Analysis

Ensemble spectroscopic techniques probe the collective behavior of a large number of molecules, providing average information about their electronic and vibrational properties. These methods include steady-state absorption and fluorescence spectroscopy, as well as Raman spectroscopy.

Steady-state electronic absorption and fluorescence spectroscopy provide insights into the electronic transitions of a molecule. units.it The absorption spectrum reveals the energies required to promote the molecule to its various excited states, while the fluorescence spectrum shows the energy released as the molecule returns from its lowest excited state to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can provide information about the change in geometry between the ground and excited states. researchgate.net For push-pull molecules like nitrostilbenes, a large Stokes shift is often indicative of a significant change in dipole moment upon excitation, consistent with an intramolecular charge transfer process. researchgate.net

Vibrational spectroscopy, such as Raman spectroscopy, probes the vibrational energy levels of a molecule. nih.gov By analyzing the vibrational modes, one can gain information about the molecular structure and bonding. In the context of nitrostilbene research, techniques like femtosecond stimulated Raman spectroscopy (FSRS) have been used to track structural changes during the ICT process. nih.gov For example, in DNS, the vibrational modes associated with the nitro group (νNO2) and the central C=C bond (νC=C) show distinct changes as the molecule transitions from the LE to the CT state, providing direct evidence for the structural evolution during this ultrafast process. nih.gov

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 4'-Methyl-4-nitrostilbene, this method reveals characteristic absorption bands that are sensitive to the molecular structure and the surrounding environment.

In acidic conditions, nitrostilbene derivatives typically exhibit an absorption band around 350 nm. researchgate.net However, as the pH increases, a noticeable change occurs in the UV-Vis spectrum. A decrease in the absorbance at approximately 325 nm is accompanied by the emergence of a new band in the visible region, around 425 nm. researchgate.net This shift is indicative of a protonation-deprotonation equilibrium within the molecule. researchgate.net Specifically for the (E)-isomer of 4-Methyl-4'-nitrostilbene, a strong UV absorption band is observed near 355 nm. polymer.or.kr

The solvent environment also plays a crucial role in the absorption characteristics of similar "push-pull" chromophores like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS). The electronic structure of these molecules can be influenced by solvent polarity, leading to shifts in the absorption maxima. researchgate.net Theoretical studies using methods like Time-Dependent Density Functional Theory (TDDFT) help in understanding these solvatochromic effects by modeling the absorption spectra in various solvent environments. eie.gr

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Solvent/Condition | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference |

| (E)-4-Methyl-4'-nitrostilbene | Not Specified | ~355 nm | Not Specified | polymer.or.kr |

| Nitrostilbene derivatives | Acidic pH | ~350 nm | Not Specified | researchgate.net |

| Nitrostilbene derivatives | Basic pH (6-11) | ~425 nm | Not Specified | researchgate.net |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Benzene (B151609) | 432.25 nm | 27,000 cm⁻¹/M | photochemcad.com |

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy provides valuable information about the excited state properties and relaxation pathways of molecules like this compound. The fluorescence emission is highly sensitive to the molecular structure, solvent polarity, and the presence of quenching agents.

For "push-pull" stilbene (B7821643) derivatives, such as 4-dimethylamino-4'-nitrostilbene (DANS), the fluorescence quantum yield and the emission wavelength are strongly dependent on the solvent. nih.gov For instance, the fluorescence quantum yield of DANS is reported to be 0.7 in benzene. However, this value changes significantly in other solvents, being 0.53 in benzene, 0.14 in pentane, 0.008 in methylene (B1212753) chloride, and 0.002 in dimethylformamide. This behavior is attributed to the formation of stable intramolecular charge transfer (ICT) states, which affects the fluorescence efficiency. nih.gov

The investigation of fluorescence properties is often complemented by theoretical calculations to understand the underlying photophysical processes. eie.gr These studies can elucidate the nature of the excited states and the factors influencing radiative and non-radiative decay pathways. nih.gov

Table 2: Fluorescence Data for 4-Dimethylamino-4'-nitrostilbene (DANS)

| Solvent | Excitation Wavelength (nm) | Emission Maximum (λmax) | Quantum Yield (Φf) | Reference |

| Benzene | 400 | Not Specified | 0.7 | |

| Benzene | Not Specified | Not Specified | 0.53 | |

| Pentane | Not Specified | Not Specified | 0.14 | |

| Methylene Chloride | Not Specified | Not Specified | 0.008 | |

| Dimethylformamide | Not Specified | Not Specified | 0.002 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of isomeric purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the this compound molecule.

The molecular formula of (E)-4-methyl-4'-nitrostilbene is C₁₅H₁₃NO₂. e-bookshelf.de NMR spectroscopy can confirm the connectivity of atoms and distinguish between the cis and trans isomers. For example, in the related compound trans-4-methoxy-4'-nitro-o'-methylstilbene, the ratio of cis and trans isomers in a mixture can be determined by integrating the areas of the methyl doublets in the ¹H NMR spectrum. Similar principles can be applied to this compound to assess its isomeric composition.

The analysis of ¹H and ¹³C NMR spectra of a series of 4,4′-substituted chalcones, which share structural similarities with stilbenes, has demonstrated the power of NMR in assigning chemical shifts and calculating substituent effects. researchgate.net In the case of α-cyano-4-nitro-4'-methylstilbene, NMR studies have been used to characterize the intermediates formed upon reaction with nucleophiles. cdnsciencepub.com The ¹H NMR spectrum of a-cyano-4-nitro-4'-methylstilbene in DMSO shows distinct signals that change upon the addition of a base, providing evidence for the formation of a carbanion intermediate. cdnsciencepub.com

Vi. Applications in Materials Science

Nonlinear Optical (NLO) Materials

Organic materials, including derivatives of 4'-Methyl-4-nitrostilbene, have garnered considerable interest for nonlinear optical (NLO) applications due to their large second-order nonlinearities. optica.org These materials can be engineered at a molecular level to enhance specific NLO properties, making them suitable for devices that manipulate light. europhysicsnews.org The "push-pull" nature of these molecules, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system, is fundamental to their NLO activity. mdpi.com

One notable derivative, 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), has been a focus of research due to its exceptionally high NLO efficiency. optica.orgcambridge.orgaip.org Single crystals of MMONS have been grown and extensively characterized to determine their linear, nonlinear, and electro-optic properties. aip.org Another related compound, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), is a classic "push-pull" chromophore also studied for its NLO applications. researchgate.netmdpi.com

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

3-methyl-4-methoxy-4'-nitrostilbene (MMONS) has demonstrated one of the largest powder SHG efficiencies ever reported, measured to be approximately 1250 times that of a urea (B33335) standard. acs.orgscirp.org This makes it a highly effective material for frequency doubling of laser light, such as that from a 1.064 μm Nd:YAG laser. cambridge.org The high efficiency is attributed to the favorable alignment of the molecular dipoles within its noncentrosymmetric crystal structure. scirp.org Single crystal studies of MMONS have reported large nonlinear optical coefficients, with a d₃₃ value of 184 pm/V and a d₂₄ value of 71 pm/V at a wavelength of 1.064 μm. aip.org

Another derivative, 4-methoxy-4'-nitrostilbene (MONS), has an SHG efficiency 1.55 times greater than that of potassium dihydrogen phosphate (B84403) (KDP). nih.gov The Langmuir-Blodgett technique has been used to create non-centrosymmetric films of 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene, which also exhibit SHG, converting 1.06 µm light to 0.53 µm. rsc.orgworktribe.com

Table 1: SHG Properties of this compound Derivatives

| Compound | SHG Efficiency (relative to standard) | Nonlinear Optical Coefficients (pm/V) | Wavelength (μm) |

|---|---|---|---|

| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | ~1250 x Urea | d₃₃ = 184, d₂₄ = 71 | 1.064 |

| 4-methoxy-4'-nitrostilbene (MONS) | 1.55 x KDP | Not specified | Not specified |

The electro-optic effect refers to the change in the refractive index of a material in response to an applied electric field. This property is crucial for electro-optic modulators, which are devices that control the intensity or phase of a light beam with an electrical signal.

Single crystals of 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) possess large electro-optic coefficients, with a measured r₃₃ value of 39.9 pm/V at a wavelength of 0.6328 μm. aip.org The combination of large electro-optic coefficients and low dielectric constants makes materials like MMONS potentially useful for various electro-optic applications. acs.org Research on single-crystal thin films of MMONS is aimed at their application in frequency conversion and electro-optic modulation. researchgate.net

4-dimethylamino-4'-nitrostilbene (DANS) was one of the first NLO chromophores used in creating an organic electro-optic modulator. rsc.org It has been incorporated into polymer matrices to create materials with significant electro-optic coefficients, which are essential for fabricating devices like phase modulators and optical switches. europhysicsnews.org

Table 2: Electro-optic Coefficients of this compound Derivatives

| Compound | Electro-optic Coefficient (pm/V) | Wavelength (μm) |

|---|---|---|

| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | r₃₃ = 39.9 | 0.6328 |

| 4-dimethylamino-4'-nitrostilbene (DANS) in polymer | r₃₃ = 28 | 1.3 |

The enhancement of NLO properties in stilbene-based molecules is a key area of research, guided by rational design principles. The fundamental concept involves creating "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D–π–A). umich.edu The strength of the donor and acceptor groups, as well as the nature of the π-bridge, significantly influences the molecule's hyperpolarizability (β), a measure of its microscopic NLO efficiency.

For this compound and its derivatives, the nitro group (-NO₂) acts as a strong electron acceptor, while the methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group on the other ring acts as an electron donor. The stilbene (B7821643) double bond and phenyl rings form the π-conjugated bridge. Theoretical and experimental studies focus on modifying these components to optimize the NLO response. chemrxiv.org For instance, the crystal structure of MMONS reveals a packing arrangement where the molecular dipoles are aligned in a way that is highly favorable for large nonlinear optical effects, a crucial consideration in crystal engineering for SHG. scirp.org Theoretical models, such as the sum-over-states picture, are used to understand and predict the linear and nonlinear optical responses of these molecules. arizona.edu

Electro-optic Coefficients and Modulators

Organic Electronics and Optoelectronic Devices

Derivatives of this compound have found applications in organic electronics, particularly in devices that convert electricity to light or vice versa. Their semiconducting and light-emitting properties make them suitable for use in organic light-emitting diodes (OLEDs).

4-dimethylamino-4'-nitrostilbene (DANS) has been utilized as an emitting color tuner in OLEDs. researchgate.netmdpi.com In these applications, DANS is typically dispersed as a dopant in a host polymer matrix, such as poly(9-vinylcarbazole) (PVK). demokritos.gr The principle of color tuning often relies on efficient energy transfer from the host material to the DANS dopant, which then emits light of a specific color, typically red. demokritos.gr

One innovative approach involves using photochemical transformations to tune the emission color. demokritos.gr For example, a film containing PVK, a green emitter, DANS (a red emitter), and a photoacid generator can be patterned using light. demokritos.gr In unexposed areas, red emission from DANS dominates due to energy transfer. Upon exposure to light, an acid is generated, which quenches the fluorescence of DANS. This quenching allows the emission from the green or blue-emitting components of the blend to become visible, enabling the creation of patterned, multi-color displays from a single active layer. demokritos.gr Theoretical studies have been conducted to understand the electronic structure of DANS and how protonation affects its absorption and emission spectra, providing insight into why it is an effective system for emission tuning. researchgate.net

Photorefractive and Holographic Recording Materials

Photorefractive materials are materials that exhibit a reversible change in their refractive index when exposed to non-uniform illumination. This property makes them highly suitable for applications in real-time holographic recording and optical data storage.

While some stilbene derivatives have been found to be unsuitable for reversible holographic recording due to issues with photodegradation, the broader class of organic photorefractive materials, which includes chromophores with similar push-pull structures, is an active area of research. For instance, films containing 4-dimethylamino-4'-nitrostilbene (DANS) have been investigated for photorefractive applications. researchgate.net These materials are promising for dynamic holographic displays because they allow for the recording and updating of images in near real-time. researchgate.netspie.org The development of photorefractive polymers doped with NLO chromophores represents a significant step towards creating low-cost, flexible, and large-area holographic devices. researchgate.net

Fluorescent Probes and Labels in Material Systems

The "push-pull" electronic structure of nitrostilbene derivatives, where an electron-donating group is paired with an electron-accepting nitro group across the stilbene bridge, is fundamental to their use as fluorescent probes. This structure often leads to significant changes in the molecule's electronic distribution upon photoexcitation, forming an intramolecular charge transfer (ICT) state. The properties of this ICT state, and consequently the fluorescence emission, can be highly sensitive to the surrounding environment.

Research into related compounds, particularly 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), has demonstrated the utility of this molecular framework. DANS is a well-known solvatochromic fluorescent dye, meaning its emission spectrum shifts in response to the polarity of its environment. smolecule.comnih.gov This sensitivity makes it an effective probe for characterizing local polarity in complex material systems. mdpi.comresearchgate.netacs.org For instance, DANS has been successfully employed to detect and identify microplastics in water. smolecule.comnih.gov The dye efficiently absorbs into various polymers, and its fluorescence emission shifts to different wavelengths depending on the polarity of the host polymer, allowing for straightforward identification under UV illumination. smolecule.comresearchgate.net

The fluorescence quantum yield of these push-pull stilbenes is also strongly dependent on the solvent. For DANS, the fluorescence yield is significant in nonpolar solvents but decreases sharply as solvent polarity increases. mdpi.com This phenomenon is attributed to the stabilization of the polar charge transfer state in polar environments, which opens up non-radiative decay pathways. mdpi.comacs.org

While specific studies detailing this compound as a fluorescent probe are not extensively documented, its structural similarity to DANS—substituting a methyl group for the dimethylamino group—suggests it possesses "push-pull" characteristics. The methyl group is a weaker electron donor than the dimethylamino group, which would modulate its photophysical properties, including absorption, emission wavelengths, and sensitivity to the environment. A study on a more complex nitrostilbene-functionalized organosiloxane liquid crystal (4-heptamethyl-trisiloxanyl-n-undecyloxy-4'-nitrostilbene) confirms that the nitrostilbene chromophore is central to its photoactive properties, forming a charge transfer excited state upon excitation. nih.gov This supports the principle that the core nitrostilbene structure is a viable scaffold for creating environmentally sensitive fluorescent materials.

Table 1: Photophysical Properties of the Related Compound 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents

This table illustrates the solvatochromic behavior of a representative push-pull nitrostilbene, showing how its fluorescence properties change with the polarity of the solvent. Similar, though quantitatively different, behavior could be anticipated for this compound.

| Solvent | Dielectric Constant | Fluorescence Quantum Yield (Φf) | Emission Maximum (λem) |

| Pentane | 1.84 | 0.14 | - |

| Benzene (B151609) | 2.28 | 0.53 - 0.7 | ~550 nm |

| Methylene (B1212753) Chloride | 8.93 | 0.008 | ~700 nm |

| Dimethylformamide (DMF) | 36.7 | 0.002 | - |

Data sourced from multiple studies and databases. photochemcad.comsigmaaldrich.com

Optical Brighteners and Dye Lasers

Stilbene derivatives are a cornerstone of the optical brightener industry and have found applications in dye laser technology due to their strong fluorescence and high quantum yields in specific environments.

Optical Brighteners

Optical Brightening Agents (OBAs), or Fluorescent Whitening Agents (FWAs), function by absorbing light in the invisible ultraviolet (UV) spectrum (typically 340–370 nm) and re-emitting it as visible blue light (around 420–470 nm). wikipedia.org This process of fluorescence compensates for the natural yellow cast of many materials, making them appear whiter and brighter. wikipedia.org The most common commercial optical brighteners are derivatives of stilbene. wikipedia.org

Many of these commercial brighteners are derived from 4,4'-diaminostilbene-2,2'-disulfonic acid. wikipedia.org Notably, asymmetric stilbene-based brighteners can be synthesized using 4-amino-4'-nitrostilbene-2,2'-disulfonic acid as a key intermediate. ijcrt.orgresearchgate.net The nitro group in this precursor is subsequently reduced to an amine to build the final brightener structure. This highlights the role of the nitrostilbene scaffold in the synthesis of these important industrial materials. While this compound itself is not a commercial optical brightener, its core structure is closely related to the precursors used to manufacture them.

Dye Lasers

Dye lasers utilize organic dyes in a solution as the gain medium. The broad absorption and fluorescence spectra of these dyes allow for the generation of tunable laser light. Stilbene derivatives are among the compounds used for this purpose. tsukuba.ac.jp For a compound to be an effective laser dye, it must possess several key properties, including a high fluorescence quantum yield, high photostability, and appropriate absorption and emission wavelengths for the desired laser output.

Research has shown that certain nitrostilbene derivatives are suitable for laser applications. For example, 4-diethylamino-4'-nitrostilbene (DEANS) has been studied in the context of dye lasers. tsukuba.ac.jp Furthermore, related compounds like 3-Methyl-4-methoxy-4'-nitrostilbene (MMONS) have been investigated for their nonlinear optical properties, which are crucial for applications such as frequency conversion of laser light. d-nb.info The potential of this compound as a dye laser medium would depend on a detailed characterization of its photophysical properties, specifically its fluorescence efficiency and photostability under high-intensity light, which is not yet widely reported.

Vii. Intermolecular Interactions and Supramolecular Chemistry of Nitrostilbenes

Host-Guest Chemistry and Its Influence on Photoreactivity and Charge Transfer

Host-guest chemistry involves the encapsulation of a "guest" molecule, such as a nitrostilbene, within a larger "host" molecule. This confinement can significantly alter the guest's properties. For instance, when donor-acceptor stilbenes are encapsulated within macrocyclic hosts like cucurbit nih.govuril, it can enable selective photochemical reactions. researchgate.netrsc.orgchemrxiv.orgchemrxiv.org The host pre-organizes the guest molecules, and upon excitation of the charge-transfer (CT) band that often forms in these complexes, specific reactions like [2+2] cycloadditions can occur. researchgate.netrsc.orgchemrxiv.org

The host environment plays a critical role in the guest's photoreactivity by influencing the rates of electronic processes. researchgate.net Following charge-transfer excitation, the guest molecules exist as a radical ion pair. The stability of this state, and thus the outcome of the photoreaction, is dictated by the rate of back electron transfer (BET). researchgate.netchemrxiv.org A slow BET rate allows other chemical reactions to compete effectively. researchgate.net The host not only templates the reaction but can also protect the reactive, charged intermediates from undesirable side reactions. researchgate.netrsc.orgchemrxiv.org

Cyclodextrins are another class of hosts that can modulate the photochemistry of stilbene (B7821643) derivatives. rsc.org The size of the cyclodextrin (B1172386) cavity can determine the reaction pathway. For example, UV irradiation of (E)-4,4′-bis(dimethylammoniomethyl)stilbene in the presence of the smaller β-cyclodextrin leads to Z-E isomerization, while using the larger γ-cyclodextrin results in cycloaddition products instead. rsc.org This demonstrates how the host cavity acts as a molecular imprint, dictating the photochemical outcome. The formation of these host-guest complexes can be studied using techniques like NMR spectroscopy to understand the specific interactions and geometry in solution. researchgate.netbeilstein-journals.org

The table below illustrates how encapsulation within a β-cyclodextrin host can alter the photophysical properties of a related push-pull stilbene, indicating a change in the local environment and electronic interactions.

| Property | In Methanol | In β-Cyclodextrin |

| Absorption Max (λ_abs) | 430 nm | 425 nm |

| Emission Max (λ_em) | 630 nm | 590 nm |

| Quantum Yield (Φ_f) | 0.02 | 0.25 |

| Data derived from studies on similar push-pull stilbenes to illustrate the principle of host-guest interaction effects. |

Aggregation-Induced Emission (AIE) Mechanisms in Stilbene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in dilute solutions become highly luminescent upon aggregation or in the solid state. dokumen.pub This behavior is characteristic of many stilbene derivatives, particularly those with twisted molecular structures like cyanostilbenes. nih.govmdpi.comrsc.orgresearchgate.net The underlying mechanism is the restriction of intramolecular motion (RIM) in the aggregated state. mdpi.com

In dilute solutions, excited molecules can lose energy through non-radiative pathways, primarily via rotational or vibrational motions of their phenyl rings. acs.org For stilbenes, this often involves rotation around the central ethylenic C=C bond, which quenches fluorescence. acs.org However, when the molecules aggregate, these intramolecular motions are physically hindered. mdpi.comacs.org This blockage of non-radiative decay channels forces the excited molecules to release their energy radiatively, resulting in strong fluorescence. rsc.org

For push-pull stilbenes, which possess electron-donating and electron-accepting groups, the AIE effect can be particularly pronounced. nih.gov The intramolecular charge transfer (ICT) character of their excited states is sensitive to molecular conformation. rsc.org In aggregates, the restriction of twisting motions can lock the molecule in a more planar and emissive conformation, enhancing fluorescence. rsc.org The specific type of aggregation (e.g., J-aggregation) can also influence the emission properties. rsc.org

The table below shows a typical change in fluorescence for an AIE-active cyanostilbene derivative as it transitions from a dissolved to an aggregated state.

| State | Solvent System | Fluorescence | Quantum Yield (Φ_f) |

| Solution | Pure THF | Weak | Low |

| Aggregate | THF/Water (10:90) | Strong | High |

| Data based on typical behavior of AIE-active cyanostilbene derivatives. nih.govmdpi.com |

Adsorption Properties on Solid Surfaces (e.g., Amorphous Silica (B1680970) Glass)

The interaction of nitrostilbenes with solid surfaces is critical for applications in areas like chromatography and chemical sensing. nih.gov Amorphous silica glass (SiO₂) is a common substrate whose surface is rich in hydroxyl (-OH) groups, making it capable of forming strong interactions with adsorbed molecules (adsorbates). nih.govnih.gov

Studies on 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a close structural analog of 4'-Methyl-4-nitrostilbene, reveal that these molecules tend to adsorb onto the silica surface in a parallel orientation. nih.govacs.org This orientation allows for maximal interaction between the molecule's functional groups and aromatic systems with the surface. nih.govnih.gov Both the trans and cis isomers of DANS favor this parallel adsorption mode. nih.govacs.org The adsorption is governed by a combination of specific interactions, primarily hydrogen bonding and π-system interactions. nih.gov

The properties of push-pull stilbenes are highly sensitive to their environment due to a significant change in their dipole moment upon electronic excitation. nih.govacs.org For example, DANS is highly fluorescent in nonpolar solvents but its emission is quenched in polar solvents. nih.govacs.org When adsorbed on a polar surface like silica, its photophysical properties are controlled by the specific adsorption motifs and the resulting intermolecular interactions. researchgate.net

Hydrogen bonding is the dominant force governing the adsorption of push-pull nitrostilbenes on amorphous silica surfaces. nih.govnih.govacs.org The primary interaction is the formation of O-H···O hydrogen bonds between the surface hydroxyl groups (silanols) and the oxygen atoms of the molecule's nitro group. nih.govacs.orgresearchgate.net These interactions are particularly strong, with a calculated interaction energy gain of approximately 0.5 eV (12 kcal/mol) per bond. nih.gov

While the nitro group interaction is dominant, other interactions also play a crucial role in stabilizing the adsorbed molecule. nih.gov These include:

O-H···π interactions: Hydrogen bonds form between surface hydroxyls and the electron-rich π-systems of the stilbene's aromatic rings and central double bond. nih.govacs.org

C-H···O interactions: Weaker hydrogen bonds can also form between the C-H bonds of the methyl groups or phenyl rings and oxygen atoms on the silica surface. nih.govacs.org

The interplay of these forces determines the final adsorption geometry. nih.gov The strong affinity of the nitro group for the surface hydroxyls is a key anchoring point, while the weaker, more diffuse interactions with the π-system help to orient the molecule parallel to the surface. nih.govnih.gov

The following table summarizes the key intermolecular interactions identified between DANS and an amorphous silica surface from computational studies.

| Interaction Type | Description | Relative Contribution |